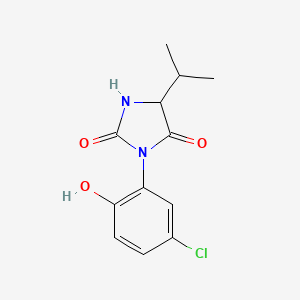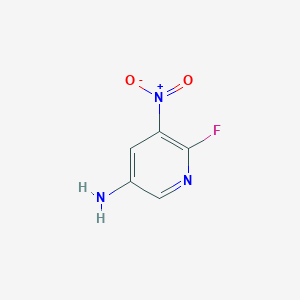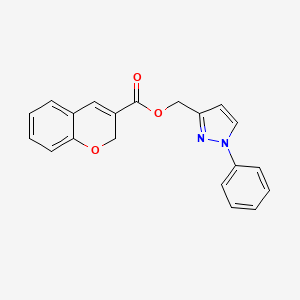
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin is an organic compound that belongs to the class of hydantoins Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group This particular compound is characterized by the presence of a chloro-substituted phenyl group and an isopropyl group attached to the hydantoin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with isopropylhydantoin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hydantoin ring can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Chloro-2-oxophenyl)-5-isopropylhydantoin.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 3-(5-Amino-2-hydroxyphenyl)-5-isopropylhydantoin or 3-(5-Thio-2-hydroxyphenyl)-5-isopropylhydantoin.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and neutralize free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloro-2-hydroxyphenyl)-5-methylhydantoin
- 3-(5-Chloro-2-hydroxyphenyl)-5-ethylhydantoin
- 3-(5-Chloro-2-hydroxyphenyl)-5-propylhydantoin
Uniqueness
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets
Propriétés
Numéro CAS |
24638-09-3 |
|---|---|
Formule moléculaire |
C12H13ClN2O3 |
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
3-(5-chloro-2-hydroxyphenyl)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O3/c1-6(2)10-11(17)15(12(18)14-10)8-5-7(13)3-4-9(8)16/h3-6,10,16H,1-2H3,(H,14,18) |
Clé InChI |
ZSWGICBGDCQZEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)N(C(=O)N1)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)
